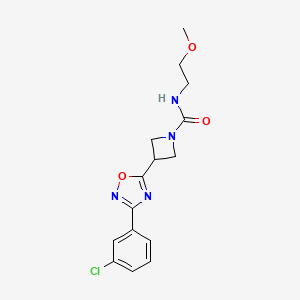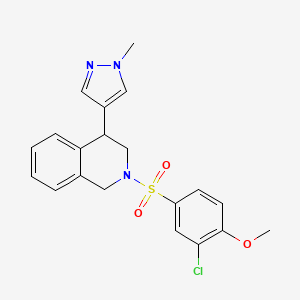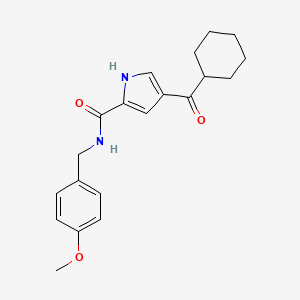
4-(cyclohexylcarbonyl)-N-(4-methoxybenzyl)-1H-pyrrole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(cyclohexylcarbonyl)-N-(4-methoxybenzyl)-1H-pyrrole-2-carboxamide” is a pyrrole derivative. Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. It is a colorless volatile liquid that darkens readily upon exposure to air .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrole ring, followed by the attachment of the cyclohexylcarbonyl and 4-methoxybenzyl groups. The exact synthetic route would depend on the starting materials and the specific conditions required for each step .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. Attached to this ring would be a cyclohexylcarbonyl group and a 4-methoxybenzyl group .Chemical Reactions Analysis
As a pyrrole derivative, this compound might undergo reactions typical of pyrroles, such as electrophilic substitution. The presence of the carbonyl group could also make it susceptible to reactions such as nucleophilic addition .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the presence and arrangement of its functional groups .Applications De Recherche Scientifique
Antimalarial Activity
The compound 4-(cyclohexylcarbonyl)-N-(4-methoxybenzyl)-1H-pyrrole-2-carboxamide may find relevance in the field of antimalarial drug discovery. Research has indicated that similar aromatic compounds isolated from marine organisms like Laurencia papillosa demonstrate significant and selective in vitro antimalarial activity. The study of these organisms' secondary metabolite chemistry led to the isolation of compounds such as p-hydroxybenzaldehyde and p-methoxybenzyl alcohol, which were found to be active against malaria. The structural similarity or functional group presence in the compound could make it a candidate for antimalarial activity studies (Wright et al., 1996).
Radical Cyclizations in Organic Synthesis
The compound also may be of interest in the field of organic synthesis, specifically concerning the control of regiochemistry of radical cyclizations. Radical cyclizations are fundamental in constructing carbo- and heterocyclic compounds, including natural products. The nature of the substituent groups and the reaction conditions (like temperature) significantly affect the cyclization's course. Studies on compounds like N-(o-bromobenzyl) enamides, which underwent cyclization to give a tetrahydroisoquinoline derivative, could be relevant to understanding how modifications in the 4-(cyclohexylcarbonyl)-N-(4-methoxybenzyl)-1H-pyrrole-2-carboxamide structure could influence its reactivity and the types of cyclization it might undergo (Ishibashi & Tamura, 2004).
Application in CNS Drug Development
Compounds with specific functional groups, particularly heterocycles, have been highlighted for their potential in central nervous system (CNS) drug development. The presence of nitrogen (N), sulfur (S), and oxygen (O) in these compounds forms a significant class of organic compounds with potential CNS activity. Understanding the functional chemical groups in 4-(cyclohexylcarbonyl)-N-(4-methoxybenzyl)-1H-pyrrole-2-carboxamide might provide insights into its potential for synthesizing novel CNS drugs (Saganuwan, 2017).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
4-(cyclohexanecarbonyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-25-17-9-7-14(8-10-17)12-22-20(24)18-11-16(13-21-18)19(23)15-5-3-2-4-6-15/h7-11,13,15,21H,2-6,12H2,1H3,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJNAVIBOYJBQOY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC(=CN2)C(=O)C3CCCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-butoxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B2408075.png)
![N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-naphthamide](/img/structure/B2408076.png)
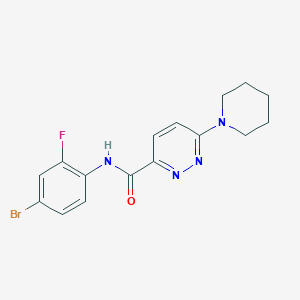
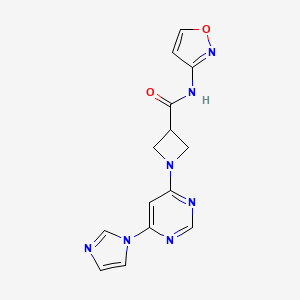
![Tert-butyl N-(2-oxo-2lambda6-thia-6-azaspiro[3.3]heptan-2-ylidene)carbamate;oxalic acid](/img/structure/B2408080.png)
![N-(2,5-dimethoxyphenyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2408082.png)
![N-(3-chloro-4-methoxyphenyl)-2-(7-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6,8-dioxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide](/img/structure/B2408084.png)
![5-Tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2408085.png)
![3-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-6-methylpyridazine](/img/structure/B2408087.png)
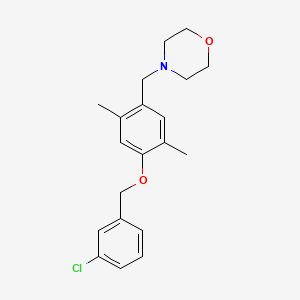
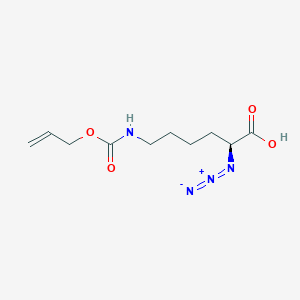
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2408092.png)
